

4,6-Dichloro-2-ethylpyrimidin-5-amine CAS number 6237-96-3

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Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidin-5-amine

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An In-Depth Technical Guide to **4,6-Dichloro-2-ethylpyrimidin-5-amine** (CAS 6237-96-3)

Abstract: This document provides a comprehensive technical overview of **4,6-Dichloro-2-ethylpyrimidin-5-amine**, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a robust multi-step synthesis with detailed protocols, explores its chemical reactivity and strategic applications in drug discovery, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted pyrimidines as scaffolds for creating novel therapeutic agents.

Introduction and Strategic Importance

4,6-Dichloro-2-ethylpyrimidin-5-amine, identified by CAS number 6237-96-3, is a polysubstituted pyrimidine that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure is characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an amino group, and an ethyl group. This specific arrangement of functional groups makes it an exceptionally versatile scaffold.

The two chlorine atoms at the C4 and C6 positions are susceptible to selective nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of different moieties. This differential reactivity is a cornerstone of its utility, enabling the construction of vast and diverse chemical libraries for high-throughput screening. The 5-amino group provides an additional vector for modification, further expanding its synthetic potential. Consequently,

this compound is frequently classified as a "Protein Degrader Building Block," highlighting its role in developing targeted protein degradation technologies like PROTACs, as well as in the synthesis of kinase inhibitors and other biologically active molecules.[\[1\]](#)

Physicochemical and Spectroscopic Data

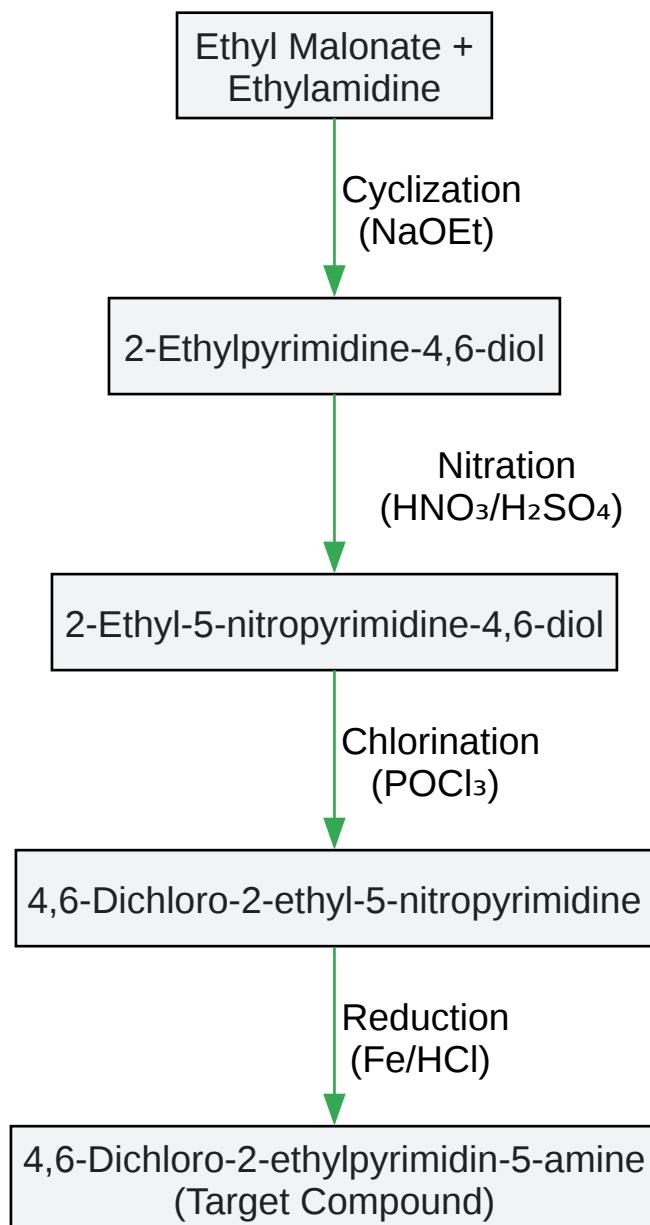
A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory setting. The key properties of **4,6-Dichloro-2-ethylpyrimidin-5-amine** are summarized below.

Property	Value	Source
CAS Number	6237-96-3	[1]
Molecular Formula	C ₆ H ₇ Cl ₂ N ₃	[1]
Molecular Weight	192.05 g/mol	[1]
Appearance	Crystalline solid (typical)	General Knowledge
Purity	≥97% (commercially available)	[1]
logP (Octanol/Water)	1.8 (Predicted)	[2] (analogue)
Vapor Pressure	6.41E-14 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.73 (Predicted)	[3]

Note: Some properties are predicted based on computational models or derived from structurally similar compounds, such as 4,6-Dichloro-2-methylpyrimidin-5-amine.[\[2\]](#)
Experimental validation is recommended.

Synthesis and Manufacturing Pathway

The synthesis of **4,6-Dichloro-2-ethylpyrimidin-5-amine** is a multi-step process commencing from basic starting materials. The pathway leverages classical heterocyclic chemistry reactions, each chosen for its reliability and scalability. The overall process can be logically divided into four primary stages: cyclization, nitration, chlorination, and reduction.



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Caption: Synthetic pathway for **4,6-Dichloro-2-ethylpyrimidin-5-amine**.

Protocol 1: Synthesis of 2-Ethyl-5-nitropyrimidine-4,6-diol (Intermediate C)

Causality: This two-step process begins with a base-catalyzed condensation to form the pyrimidine ring, a foundational reaction in heterocyclic chemistry. The subsequent nitration introduces the nitro group at the electron-rich C5 position. A mixed acid system (HNO₃/H₂SO₄)

is employed as it generates the highly electrophilic nitronium ion (NO_2^+), which is necessary to overcome the partial deactivation of the ring by the carbonyl groups in the diol tautomer.[4][5]

Step 1a: Synthesis of 2-Ethylpyrimidine-4,6-diol

- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N_2 or Ar).
- To this solution, add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 30°C.
- Add ethylamidine hydrochloride (1.0 eq) portion-wise to the stirred mixture.
- Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and reduce the solvent volume under vacuum.
- Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.
- The resulting precipitate is collected by vacuum filtration, washed with cold water and ethanol, and dried to yield 2-Ethylpyrimidine-4,6-diol.

Step 1b: Nitration

- In a flask equipped with a dropping funnel and thermometer, cool concentrated sulfuric acid (4-5 volumes) to 0-5°C in an ice-salt bath.
- Slowly add 2-Ethylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
- Prepare a nitrating mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.0 vol) and cool it to 0°C.
- Add the cold nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 15°C.[6]
- Stir the mixture at 10-15°C for 1-2 hours after the addition is complete.

- Carefully pour the reaction mixture onto crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-Ethyl-5-nitropyrimidine-4,6-diol.

Protocol 2: Synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine (Intermediate D)

Causality: The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl_3) is the reagent of choice for this transformation. It functions by converting the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are then displaced by chloride ions. A tertiary amine catalyst, such as N,N-dimethylaniline, is often added to accelerate the reaction.^{[7][8]}

- Charge a reaction vessel with phosphorus oxychloride (POCl_3 , 5-10 volumes).
- Add 2-Ethyl-5-nitropyrimidine-4,6-diol (1.0 eq) portion-wise to the POCl_3 .
- Slowly add N,N-dimethylaniline (0.1-0.2 eq) as a catalyst.
- Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the excess POCl_3 under reduced pressure.
- Carefully pour the viscous residue onto a large volume of crushed ice with vigorous stirring.
- The solid product precipitates out. Collect it by filtration and wash with cold water.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 4,6-Dichloro-2-ethyl-5-nitropyrimidine.^[7]

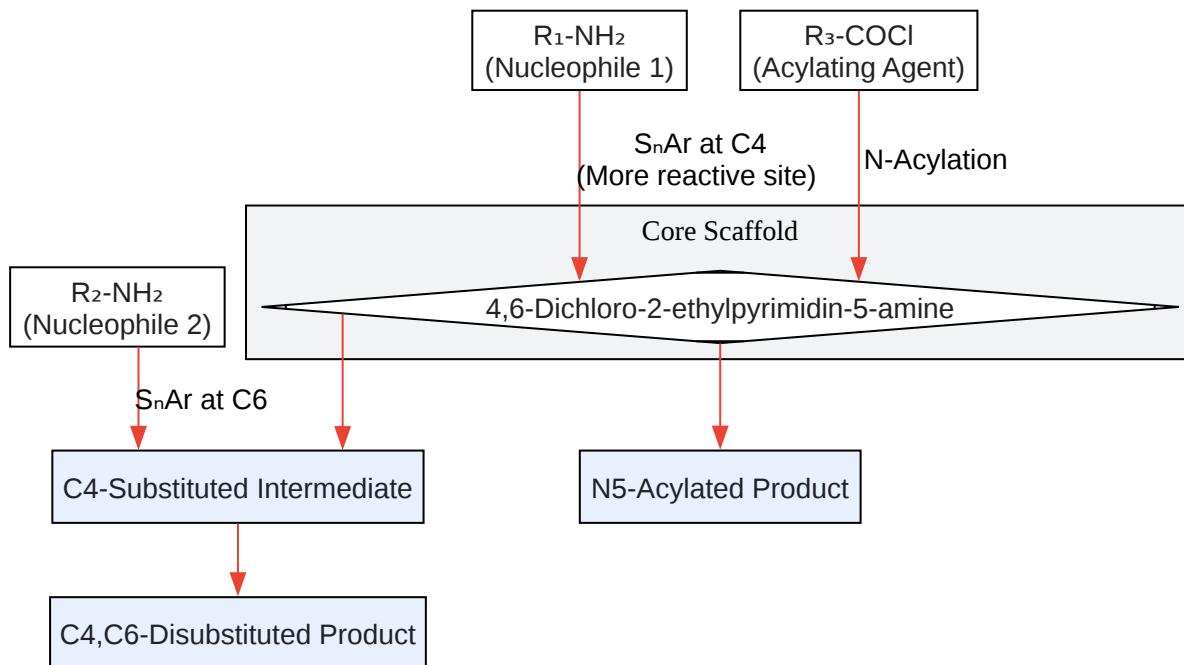
Protocol 3: Reduction to 4,6-Dichloro-2-ethylpyrimidin-5-amine (Target Compound E)

Causality: The final step is the selective reduction of the aromatic nitro group to an amine. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodechlorination of the pyrimidine ring. Therefore, a chemical reduction is preferred. The use of iron powder in an acidic medium (Fe/HCl or Fe/acetic acid) is a classic, cost-effective, and highly efficient method for this transformation, avoiding cleavage of the C-Cl bonds.^[9] An alternative is using a reducing agent like sodium dithionite.^[10]

- Set up a flask with a mechanical stirrer and add iron powder (3-5 eq) and ethanol/water or acetic acid as the solvent.
- Heat the slurry to 50-60°C and add a small amount of concentrated HCl to activate the iron.
- Dissolve 4,6-Dichloro-2-ethyl-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, THF) and add it dropwise to the iron slurry. The reaction is exothermic; control the addition rate to maintain the temperature between 60-70°C.
- After the addition is complete, stir the mixture at 70°C for 2-4 hours until TLC analysis shows complete consumption of the starting material.
- Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
- Neutralize the filtrate with a base such as sodium bicarbonate solution.
- Extract the product into an organic solvent like ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- The resulting crude product can be purified by column chromatography or recrystallization to afford pure **4,6-Dichloro-2-ethylpyrimidin-5-amine**.

Chemical Reactivity and Strategic Derivatization

The synthetic value of **4,6-Dichloro-2-ethylpyrimidin-5-amine** lies in the predictable reactivity of its functional groups, which allows for its use as a versatile molecular scaffold.



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Caption: Reactivity and diversification points of the core scaffold.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions C4 and C6 are the primary sites for modification. These positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Often, the C4 position is more reactive than the C6 position, allowing for selective and sequential substitution reactions under carefully controlled conditions (e.g., lower temperatures for the first substitution).[11] This enables the introduction of various nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
- Amino Group Reactions: The 5-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, or used in coupling reactions to attach different side chains or linkers. This position provides a secondary point for diversification after the chlorine atoms have been substituted.

- Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can also participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, further expanding the range of possible derivatives by forming new carbon-carbon or carbon-nitrogen bonds.

Applications in Drug Discovery

The structural features of **4,6-Dichloro-2-ethylpyrimidin-5-amine** make it an ideal starting material for compounds targeting a range of biological processes.

- Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors used in oncology. The C4 and C6 positions allow for the installation of substituents that can occupy the ATP-binding pocket and confer selectivity, while the 5-amino group can be used to extend into other regions of the enzyme.
- Antiviral and Anti-inflammatory Agents: Dichloropyrimidine derivatives are used as intermediates for compounds targeting viral replication and inflammatory pathways. The ability to easily generate diverse libraries from this scaffold is crucial for screening and identifying lead compounds in these therapeutic areas.^[12]
- Agrochemicals: The pyrimidine scaffold is also prevalent in agrochemicals. This intermediate can be used to develop novel pesticides and herbicides with improved efficacy and selectivity.^[12]
- Ticagrelor Analogue Synthesis: A structurally related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a pivotal intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor.^[10] This underscores the importance of the 4,6-dichloro-5-aminopyrimidine core in developing antithrombotic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4,6-Dichloro-2-ethylpyrimidin-5-amine** is essential. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from closely related dichloropyrimidine analogues provides clear guidance.^{[2][13][14]}

- Hazard Classification: Similar compounds are classified as irritants. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[2][14]} Some chloro-

nitro intermediates may be harmful if swallowed (H302).[15]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a refrigerator under an inert gas atmosphere is recommended.[13]
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

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